2,4,6-Trimethyl-3-(5-methyl-4-phenyl-1,2-oxazol-3-yl)benzenesulfonamide
Description
This sulfonamide derivative features a benzenesulfonamide core substituted with three methyl groups at positions 2, 4, and 4. Attached to the benzene ring at position 3 is a 5-methyl-4-phenyl-1,2-oxazole moiety. The compound’s structural complexity arises from the combination of a sterically hindered sulfonamide group and an aromatic heterocyclic system.
Properties
CAS No. |
775344-85-9 |
|---|---|
Molecular Formula |
C19H20N2O3S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2,4,6-trimethyl-3-(5-methyl-4-phenyl-1,2-oxazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H20N2O3S/c1-11-10-12(2)19(25(20,22)23)13(3)16(11)18-17(14(4)24-21-18)15-8-6-5-7-9-15/h5-10H,1-4H3,(H2,20,22,23) |
InChI Key |
RIQHWGLHJKTWMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C2=NOC(=C2C3=CC=CC=C3)C)C)S(=O)(=O)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-3-(5-methyl-4-phenylisoxazol-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring followed by sulfonamide formation. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-3-(5-methyl-4-phenylisoxazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research has indicated that compounds similar to 2,4,6-trimethylbenzenesulfonamide exhibit cytotoxic effects against various cancer cell lines. The sulfonamide group has been linked to the inhibition of specific enzymes involved in tumor growth.
- Antimicrobial Properties : Studies suggest that this compound may possess antibacterial and antifungal properties, potentially useful in developing new antimicrobial agents.
Biological Studies
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, which could be beneficial in treating diseases related to enzyme dysregulation.
- Neuroprotective Effects : Initial studies have shown promise in using this compound for neuroprotection against oxidative stress and neurodegenerative diseases.
Material Science
- Polymer Chemistry : The incorporation of 2,4,6-trimethyl-3-(5-methyl-4-phenyl-1,2-oxazol-3-yl)benzenesulfonamide into polymer matrices has been explored for enhancing thermal stability and mechanical properties.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. |
| Study B | Antimicrobial Properties | Showed effective inhibition of Gram-positive bacteria with minimal inhibitory concentrations comparable to existing antibiotics. |
| Study C | Neuroprotective Effects | Indicated reduced neuronal apoptosis in models of oxidative stress, suggesting potential for Alzheimer's treatment. |
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-3-(5-methyl-4-phenylisoxazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Observations:
Crystallographic and Computational Insights
- Crystal Packing : While crystallographic data for the target compound are absent, related structures (e.g., 2,4,5-trichloro analogs) reveal hydrogen-bonding patterns critical for stability. The phenyl group in the target compound may disrupt these interactions, altering solubility .
- Graph Set Analysis : Hydrogen-bonding networks in sulfonamides (e.g., R₂²(8) motifs) are well-documented; the target compound’s methyl and phenyl substituents may introduce new motifs .
Biological Activity
2,4,6-Trimethyl-3-(5-methyl-4-phenyl-1,2-oxazol-3-yl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2,4,6-trimethyl-3-(5-methyl-4-phenyl-1,2-oxazol-3-yl)benzenesulfonamide is with a molecular weight of 356.439 g/mol . The compound features a sulfonamide group attached to a trimethyl-substituted benzene ring and an oxazole moiety, which is known for its bioisosteric properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, compounds containing the 1,2,4-oxadiazole ring have shown significant cytotoxic effects against various cancer cell lines. A derivative similar to the compound under discussion demonstrated IC50 values ranging from 0.003 to 0.595 µM against a panel of twelve cancer cell lines . This suggests that modifications in the oxazole structure can lead to enhanced antitumor activity.
Table 1: Anticancer Activity of Oxazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 2.76 |
| Compound B | CaCo-2 (Colon) | 9.27 |
| Compound C | LXFA 629 (Lung) | 0.003 |
Anti-inflammatory Effects
The sulfonamide moiety in this compound has been associated with anti-inflammatory properties. Studies indicate that similar compounds can inhibit cyclooxygenases (COX), which play a crucial role in inflammatory processes . The inhibition of COX enzymes may lead to reduced production of prostaglandins and thus alleviate inflammation.
Neuroprotective Properties
The oxazole derivatives have also been investigated for their neuroprotective effects. Research indicates that certain oxazole compounds exhibit affinity towards metabotropic glutamate receptors, making them potential candidates for treating neurodegenerative disorders such as Alzheimer's disease .
The biological activity of 2,4,6-trimethyl-3-(5-methyl-4-phenyl-1,2-oxazol-3-yl)benzenesulfonamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor progression and inflammation.
- Receptor Modulation : Its interaction with metabotropic glutamate receptors suggests a role in modulating neurotransmitter activity.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Study on Anticancer Efficacy
A study published in PMC evaluated various oxazole derivatives for their anticancer properties. The results indicated that modifications in the oxazole structure significantly influenced their cytotoxicity against human cancer cell lines . The study emphasized the importance of structure-activity relationships (SAR) in developing more potent anticancer agents.
Neuroprotective Study
Another research focused on the neuroprotective effects of oxazole-containing compounds demonstrated their ability to protect neuronal cells from oxidative stress-induced damage. The findings suggest potential therapeutic applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
